Cloethocarb

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Pesticide Application

Scientific Field: Agriculture, Entomology

Summary of Application: Cloethocarb is an obsolete insecticide. It was used in crops like maize, vegetables, and potatoes.

Results or Outcomes: Cloethocarb has a high aqueous solubility and is non-volatile. It is highly toxic to mammals if ingested and is an acetyl cholinesterase inhibitor.

Soil Degradation Study

Scientific Field: Environmental Science, Microbiology

Summary of Application: A study investigated the comparative degradation of five carbamate insecticides, including Cloethocarb, in soil as affected by enhanced microbial degradation.

Results or Outcomes: The study found that Cloethocarb was most rapidly degraded in soil with prior exposure to several carbamates or to Cloethocarb.

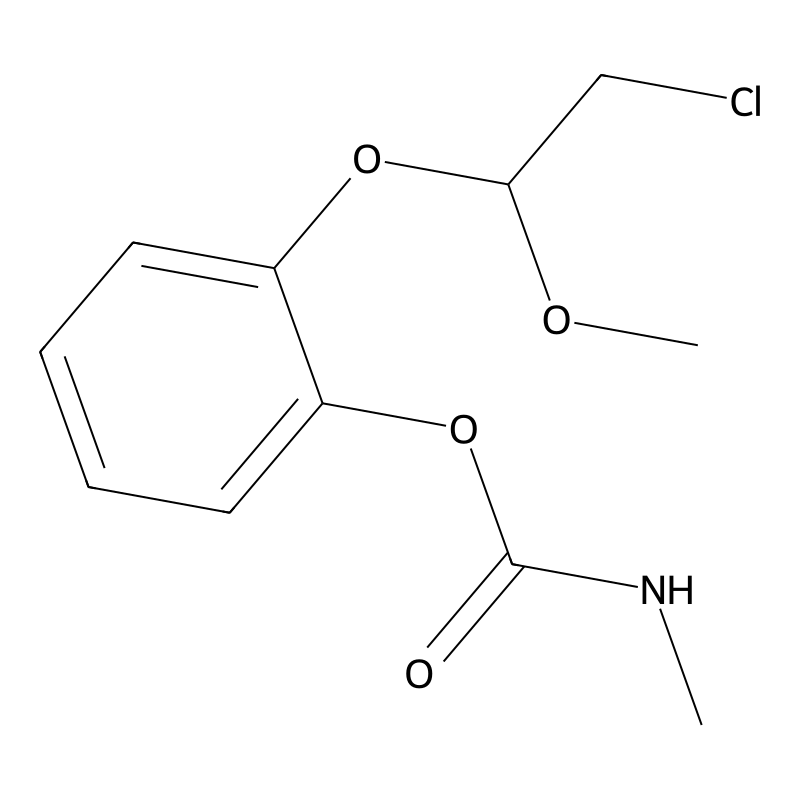

Cloethocarb is a chemical compound classified as a carbamate insecticide, primarily used for pest control in agricultural settings. Its chemical formula is , and it is recognized for its ability to inhibit the enzyme acetylcholinesterase (AChE), which plays a crucial role in neurotransmission by breaking down the neurotransmitter acetylcholine. This inhibition leads to the overstimulation of nerves, affecting the mobility and behavior of target organisms, particularly insects and nematodes .

The exact mechanism of Cloethocarb's molluscicidal action is not fully understood, but it's believed to interfere with the cholinergic nervous system of mollusks []. This system is essential for muscle movement and coordination. Disruption by Cloethocarb likely leads to paralysis and death of the target organism.

- Hydrolysis: In aqueous environments, Cloethocarb hydrolyzes to form 2-(2-chloro-1-methoxyethoxy)phenol and methylamine.

- Oxidation: This compound can be oxidized to produce various by-products depending on the oxidizing agents and conditions used.

- Substitution: The chloro group in Cloethocarb can be substituted with other nucleophiles under appropriate conditions, leading to different derivatives.

These reactions are essential for understanding its environmental behavior and potential degradation pathways.

As an acetylcholinesterase inhibitor, Cloethocarb disrupts normal nerve function by preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine at synaptic junctions, causing continuous stimulation of muscles and glands. The primary biological effects include:

- Inhibition of Acetylcholinesterase: This results in impaired nerve function, particularly in insects, leading to paralysis and death.

- Toxicity: Cloethocarb is highly toxic to mammals if ingested, highlighting the need for careful handling and application in agricultural practices.

Cloethocarb is synthesized through a multi-step process:

- Formation of Intermediate: The reaction begins with 2-chloro-1-methoxyethanol reacting with phenol in the presence of a base to produce 2-(2-chloro-1-methoxyethoxy)phenol.

- Final Product Formation: This intermediate is then reacted with methyl isocyanate under controlled temperature conditions to yield Cloethocarb.

Industrial methods for producing Cloethocarb follow similar steps but are scaled up for larger quantities while ensuring stringent quality control measures.

Cloethocarb is primarily utilized as an insecticide in agricultural settings. Its effectiveness against a range of pests makes it valuable for crop protection. Additionally, its properties as an acetylcholinesterase inhibitor have led to research into its potential applications in controlling nematode populations in various environments .

Studies on Cloethocarb's interactions focus on its effects on non-target organisms and the environment. Research indicates that while it effectively targets pests, it can also pose risks to beneficial insects such as bees. Furthermore, its high aqueous solubility suggests that it may leach into water systems, raising concerns about aquatic toxicity and broader ecological impacts .

Cloethocarb belongs to the class of phenyl methylcarbamates, which includes several other carbamate insecticides. Key comparisons include:

| Compound | Structure Characteristics | Mechanism of Action | Toxicity Profile |

|---|---|---|---|

| Aldicarb | Contains a methyl group; similar AChE inhibition | Reversible inhibitor of acetylcholinesterase | Highly toxic |

| Carbofuran | Known for systemic activity; has different substituents | Inhibits acetylcholinesterase | Very high toxicity |

| Methomyl | Contains a thioether group; used as an insecticide | AChE inhibitor | Class I toxicity |

Cloethocarb's unique structure features a 2-chloro-1-methoxyethoxy group attached to the phenyl ring, influencing its reactivity and specific mode of action compared to other carbamates .

Purity

XLogP3

Exact Mass

Appearance

Melting Point

Storage

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic